molecular formula C6H10N4O B13221737 4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol

4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol

Cat. No.: B13221737
M. Wt: 154.17 g/mol
InChI Key: HWXNIOPASTVKAY-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol is a compound that features a 1,2,3-triazole ring attached to a pyrrolidin-3-ol moiety. The 1,2,3-triazole ring is known for its stability and versatility in various chemical reactions, making it a valuable scaffold in medicinal chemistry and drug design. The presence of the pyrrolidin-3-ol group adds to the compound’s potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is highly efficient and regioselective, producing 1,2,3-triazoles in high yields.

  • Starting Materials

    • Azide derivative of pyrrolidin-3-ol
    • Alkyne derivative
  • Reaction Conditions

    • Copper(I) catalyst (e.g., copper sulfate and sodium ascorbate)
    • Solvent: Typically water or a mixture of water and an organic solvent like dimethyl sulfoxide (DMSO)
    • Temperature: Room temperature to slightly elevated temperatures (25-50°C)
    • Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrrolidin-3-ol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can participate in reduction reactions, potentially leading to the formation of dihydrotriazoles.

Common Reagents and Conditions

  • Oxidation

    • Reagents: Potassium permanganate, chromium trioxide, or other oxidizing agents
    • Conditions: Acidic or basic medium, room temperature to elevated temperatures
  • Reduction

    • Reagents: Sodium borohydride, lithium aluminum hydride
    • Conditions: Anhydrous solvents, low temperatures
  • Substitution

    • Reagents: Halogenating agents, nucleophiles, electrophiles
    • Conditions: Solvent-dependent, room temperature to elevated temperatures

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions on the triazole ring could introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol has several scientific research applications:

    Medicinal Chemistry: The compound’s triazole ring is a common motif in drug design due to its stability and ability to form hydrogen bonds. It can be used to develop new pharmaceuticals with potential anticancer, antiviral, and antibacterial properties.

    Bioconjugation: The “click” chemistry approach allows for the attachment of this compound to biomolecules, facilitating the study of biological processes and the development of diagnostic tools.

    Material Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as stability and reactivity.

    Catalysis: The triazole ring can act as a ligand in metal-catalyzed reactions, improving the efficiency and selectivity of various catalytic processes.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The triazole ring’s ability to form stable complexes with metal ions can also play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol is unique due to the combination of the triazole ring and the pyrrolidin-3-ol moiety. This combination provides a versatile scaffold for drug design and other applications, offering a balance of stability, reactivity, and biological activity.

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

4-(triazol-1-yl)pyrrolidin-3-ol

InChI

InChI=1S/C6H10N4O/c11-6-4-7-3-5(6)10-2-1-8-9-10/h1-2,5-7,11H,3-4H2

InChI Key

HWXNIOPASTVKAY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)O)N2C=CN=N2

Origin of Product

United States

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